1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea
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Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or other quinoline-forming reactions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Dimethoxybenzyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.
Formation of the Urea Linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the urea linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea would depend on its specific biological target. Generally, such compounds may:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Interact with DNA/RNA: By intercalating or binding to specific sequences.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxybenzyl)-3-(4-methylquinolin-6-yl)urea: Lacks the piperazine moiety.
1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)thiourea: Contains a thiourea linkage instead of urea.
1-(3,4-Dimethoxybenzyl)-3-(4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)carbamate: Contains a carbamate linkage.
Uniqueness
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea is unique due to its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-17-13-24(30-11-9-29(2)10-12-30)28-21-7-6-19(15-20(17)21)27-25(31)26-16-18-5-8-22(32-3)23(14-18)33-4/h5-8,13-15H,9-12,16H2,1-4H3,(H2,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQWEGAZBNQFSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)N4CCN(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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